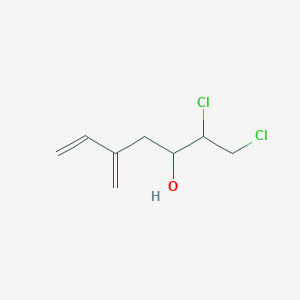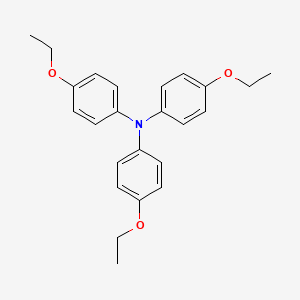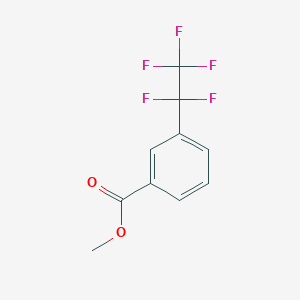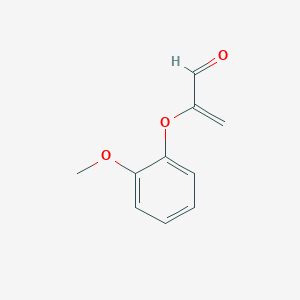
2-(2-Methoxyphenoxy)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)prop-2-enal is an organic compound with the molecular formula C10H10O3. It is also known as 2-Propenal, 2-(2-methoxyphenoxy)-. This compound is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a propenal group.
Méthodes De Préparation
The synthesis of 2-(2-Methoxyphenoxy)prop-2-enal typically involves the reaction of guaiacol (2-methoxyphenol) with propenal (acrolein) under specific conditions. One common method involves the use of a base to deprotonate the guaiacol, followed by the addition of propenal to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
2-(2-Methoxyphenoxy)prop-2-enal undergoes a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl group. Some of the common reactions include:
Michael Addition: This compound can undergo Michael addition reactions with nucleophiles such as enolates, thiols, and amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-(2-Methoxyphenoxy)prop-2-enal has several applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Synthesis of Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals, including those with cardiovascular activity.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenoxy)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The compound can act as an electrophile, reacting with nucleophiles at the β-carbon position. This reactivity is due to the conjugation of the carbonyl group with the double bond, which increases the electrophilicity of the β-carbon .
In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site .
Comparaison Avec Des Composés Similaires
2-(2-Methoxyphenoxy)prop-2-enal can be compared to other α,β-unsaturated carbonyl compounds, such as cinnamaldehyde and crotonaldehyde. While all these compounds share the α,β-unsaturated carbonyl structure, this compound is unique due to the presence of the methoxyphenoxy group, which imparts different electronic and steric properties .
Similar compounds include:
Cinnamaldehyde: Known for its use in flavorings and fragrances.
Crotonaldehyde: Used in organic synthesis and as a precursor to other chemicals.
2-Methoxycinnamaldehyde: Similar in structure but with different reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
65076-90-6 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-7H,1H2,2H3 |
Clé InChI |
PWRIDPJXFVNDOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




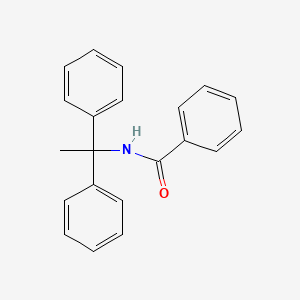
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
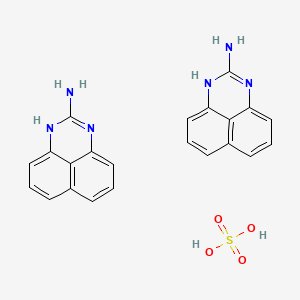
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)


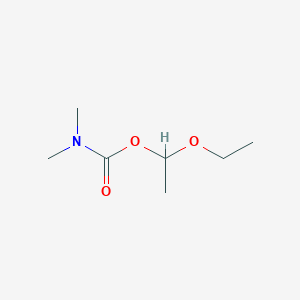
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
